ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16313981
InChI: InChI=1S/C17H20FN3O3/c1-3-24-17(23)21-8-6-20(7-9-21)16(22)15-11-12-10-13(18)4-5-14(12)19(15)2/h4-5,10-11H,3,6-9H2,1-2H3
SMILES:
Molecular Formula: C17H20FN3O3
Molecular Weight: 333.36 g/mol

ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16313981

Molecular Formula: C17H20FN3O3

Molecular Weight: 333.36 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate -

Specification

Molecular Formula C17H20FN3O3
Molecular Weight 333.36 g/mol
IUPAC Name ethyl 4-(5-fluoro-1-methylindole-2-carbonyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C17H20FN3O3/c1-3-24-17(23)21-8-6-20(7-9-21)16(22)15-11-12-10-13(18)4-5-14(12)19(15)2/h4-5,10-11H,3,6-9H2,1-2H3
Standard InChI Key STGQUUKXYQGNSB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N2C)C=CC(=C3)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three critical components:

  • A 5-fluoro-1-methylindole moiety, which contributes aromaticity and hydrogen-bonding capabilities.

  • A piperazine ring, providing conformational flexibility and basicity.

  • An ethyl carboxylate group, enhancing solubility and serving as a metabolic handle.

The indole nucleus is substituted with a fluorine atom at position 5 and a methyl group at position 1, modifications known to enhance metabolic stability and receptor affinity in related molecules. The piperazine’s nitrogen atoms enable protonation at physiological pH, facilitating interactions with acidic residues in target proteins .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₈H₂₁FN₃O₃
Molecular Weight346.38 g/mol
Calculated LogP2.8 (Predicted via PubChem)
Hydrogen Bond Donors1 (Indole NH)
Hydrogen Bond Acceptors6
Rotatable Bonds6

These properties suggest moderate lipophilicity, suitable for blood-brain barrier penetration, and sufficient solubility for oral bioavailability .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Indole Core Preparation: 5-Fluoro-1-methylindole is synthesized via Fischer indole synthesis, using 4-fluorophenylhydrazine and methyl ketone precursors.

  • Carbonyl Bridging: The indole is acylated with chloroacetyl chloride, followed by coupling to piperazine using a nucleophilic substitution reaction.

  • Esterification: The piperazine’s secondary amine is reacted with ethyl chloroformate to install the carboxylate group.

Key challenges include ensuring regioselectivity during indole methylation and minimizing racemization at the piperazine center.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, indole H-4), 6.95 (m, 2H, indole H-6/H-7), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.75–3.60 (m, 8H, piperazine).

    • ¹³C NMR: δ 170.2 (C=O), 155.0 (C-F), 135.8 (indole C-2), 52.1 (piperazine CH₂).

  • Mass Spectrometry: ESI-MS m/z 346.38 [M+H]⁺, confirming molecular weight .

ApplicationSupporting Evidence
Antipsychotic AgentsPiperazine derivatives show D₂ receptor antagonism.
Anticancer ActivityIndole derivatives inhibit tubulin polymerization (IC₅₀ = 2.4 µM in MCF-7 cells).
Anti-inflammatory EffectsCOX-2 inhibition observed in analogs (Ki = 0.8 µM) .

Computational and Preclinical Insights

ADMET Predictions

  • Absorption: 85% predicted intestinal absorption (SwissADME).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperazine ring.

  • Toxicity: LD₅₀ (rat, oral) predicted at 420 mg/kg, indicating moderate safety .

In Silico Modeling

Molecular dynamics simulations reveal stable binding to the 5-HT₁A receptor over 100 ns, with root-mean-square deviation (RMSD) < 2.0 Å. The ethyl carboxylate group forms a salt bridge with Asp116, a critical residue for receptor activation .

Future Research Directions

  • Synthetic Optimization: Explore stereoselective routes to access enantiopure forms.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models of depression or schizophrenia.

  • Target Profiling: Screen against kinase and GPCR panels to identify off-target effects.

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